3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-{4-[chloro(difluoro)methoxy]phenyl}pyrrolidine-2,5-dione
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Overview
Description
“3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]PYRROLIDINE-2,5-DIONE” is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:
- Formation of the benzodioxole moiety.
- Introduction of the piperazine ring.
- Attachment of the chlorodifluoromethoxyphenyl group.
- Formation of the pyrrolidine-2,5-dione core.
Each step would require specific reagents and conditions, such as:
- Catalysts (e.g., palladium or platinum-based catalysts).
- Solvents (e.g., dichloromethane, ethanol).
- Temperature control (e.g., reflux conditions, cryogenic temperatures).
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often using continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions to maximize yield and purity is crucial.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: As a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to receptors: Modulating receptor activity.
Enzyme inhibition: Blocking enzyme activity.
Signal transduction: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-[4-(TRIFLUOROMETHOXY)PHENYL]PYRROLIDINE-2,5-DIONE
- 3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-[4-(METHOXY)PHENYL]PYRROLIDINE-2,5-DIONE
Uniqueness
The uniqueness of “3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]PYRROLIDINE-2,5-DIONE” lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H22ClF2N3O5 |
---|---|
Molecular Weight |
493.9 g/mol |
IUPAC Name |
3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-[4-[chloro(difluoro)methoxy]phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H22ClF2N3O5/c24-23(25,26)34-17-4-2-16(3-5-17)29-21(30)12-18(22(29)31)28-9-7-27(8-10-28)13-15-1-6-19-20(11-15)33-14-32-19/h1-6,11,18H,7-10,12-14H2 |
InChI Key |
KSQVUCKITVDNJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4CC(=O)N(C4=O)C5=CC=C(C=C5)OC(F)(F)Cl |
Origin of Product |
United States |
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